3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methyl-N-(2-pyridin-2-ylethyl)propanamide
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Overview
Description
. This compound features a quinazolin-2,4(1H,3H)-dione core, which is a bicyclic structure consisting of a fused benzene and pyrimidine ring. The presence of the N-methyl-N-(2-pyridin-2-ylethyl)propanamide moiety adds to its complexity and potential functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the quinazolinone core. One common approach is the condensation of anthranilic acid with an appropriate amine, followed by cyclization under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or neutral conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.
Major Products Formed:
Oxidation: Formation of hydroxyl groups or carboxylic acids.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity has been explored in various assays, including enzyme inhibition and receptor binding studies.
Medicine: Potential therapeutic applications include anticancer, antibacterial, and anti-inflammatory properties.
Industry: It may be used in the development of new materials or as a chemical intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to downstream effects. The exact mechanism would depend on the specific application and biological context.
Comparison with Similar Compounds
Quinazolin-2,4(1H,3H)-dione derivatives: These compounds share the quinazolinone core but differ in their substituents and functional groups.
N-aryl/alkyl benzamides: These compounds have similar structures but lack the quinazolinone core.
Uniqueness: 3-(2,4-Dioxo-1H-quinazolin-3-yl)-N-methyl-N-(2-pyridin-2-ylethyl)propanamide is unique due to its specific combination of the quinazolinone core and the N-methyl-N-(2-pyridin-2-ylethyl)propanamide moiety, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methyl-N-(2-pyridin-2-ylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-22(12-9-14-6-4-5-11-20-14)17(24)10-13-23-18(25)15-7-2-3-8-16(15)21-19(23)26/h2-8,11H,9-10,12-13H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRXXOKWFLPKNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)C(=O)CCN2C(=O)C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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